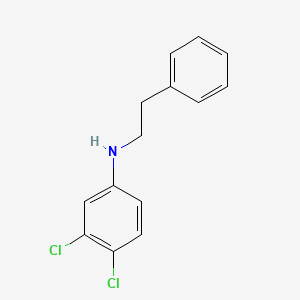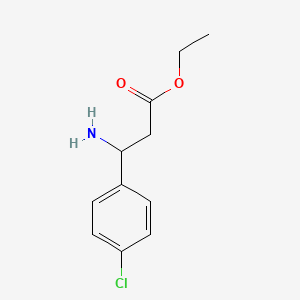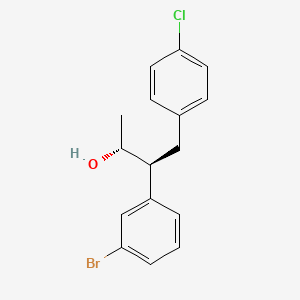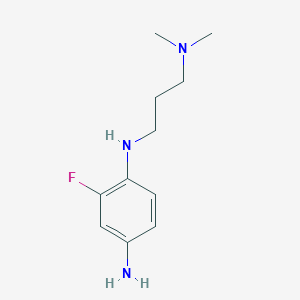amine CAS No. 940356-64-9](/img/structure/B3170132.png)
[(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine
Vue d'ensemble
Description
(2,4-Dimethoxyphenyl)methylamine is a versatile chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is known for its unique properties, making it valuable in various scientific research fields, including drug synthesis, organic chemistry investigations, and advanced material development.
Méthodes De Préparation
The synthesis of (2,4-Dimethoxyphenyl)methylamine typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in transition metal-catalyzed carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation of boron reagents and their application in Suzuki–Miyaura coupling is well-documented, highlighting the versatility and efficiency of this synthetic route .
Analyse Des Réactions Chimiques
(2,4-Dimethoxyphenyl)methylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound participates in carbon–carbon bond formation . Common reagents used in these reactions include boron reagents and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of new carbon–carbon bonds .
Applications De Recherche Scientifique
(2,4-Dimethoxyphenyl)methylamine has diverse applications in scientific research. It is used in drug synthesis, where its unique properties enable the development of new pharmaceuticals. In organic chemistry, this compound is valuable for investigating reaction mechanisms and developing new synthetic methodologies. Additionally, it plays a role in advanced material development, contributing to the creation of innovative materials with unique properties.
Mécanisme D'action
The mechanism of action of (2,4-Dimethoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various chemical reactions, such as the Suzuki–Miyaura coupling, where it forms new carbon–carbon bonds through the interaction with boron reagents and palladium catalysts . The precise molecular targets and pathways involved in its action are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
(2,4-Dimethoxyphenyl)methylamine can be compared with other similar compounds, such as 2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of (2,4-Dimethoxyphenyl)methylamine lies in its versatility and wide range of applications in scientific research.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-10-5-6-11(14-3)7-12(10)15-4/h5-7,9,13H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFBSHALMPPOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


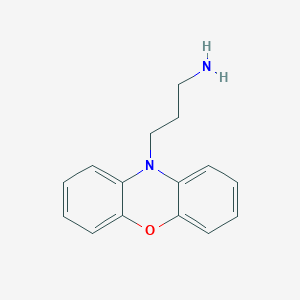
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine](/img/structure/B3170061.png)
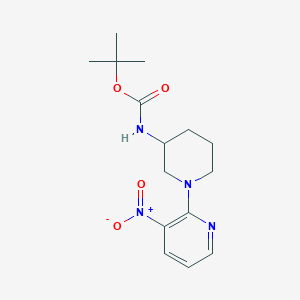
![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid](/img/structure/B3170065.png)
amine](/img/structure/B3170080.png)
![{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B3170092.png)
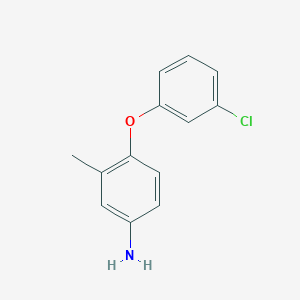
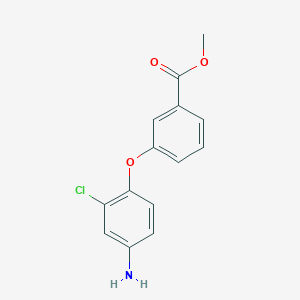
![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3170124.png)
